3-Chloro-3-methylbutanoic acid
Description
Contextualization within Halogenated Carboxylic Acids
Halogenated carboxylic acids are a class of organic compounds where one or more hydrogen atoms on the carbon chain are replaced by a halogen. wikipedia.org The presence of a halogen atom, such as chlorine, significantly influences the electronic properties of the molecule. In the case of 3-chloro-3-methylbutanoic acid, the chlorine atom is situated at the tertiary carbon (C3), which is not adjacent to the carboxyl group. vulcanchem.com This distinguishes it from α-halocarboxylic acids, where the halogen is on the carbon directly attached to the carboxyl group. wikipedia.org
The position of the halogen atom is crucial in determining the compound's reactivity. While α-halogenation is a common transformation for carboxylic acids, often achieved through reactions like the Hell-Volhard-Zelinsky reaction, the synthesis of β- or γ-halogenated carboxylic acids requires different synthetic strategies. britannica.comjove.com The electronic effect of the chlorine atom in this compound increases the acidity of the carboxylic acid group compared to its non-halogenated analog, 3-methylbutanoic acid. vulcanchem.com This enhanced acidity and the presence of a reactive C-Cl bond make it a valuable intermediate in organic synthesis. vulcanchem.com
Significance of the this compound Scaffold in Organic Synthesis
The this compound scaffold serves as a versatile building block in the synthesis of more complex molecules. The chlorine atom at the tertiary position can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. vulcanchem.com This reactivity opens pathways to a diverse range of derivatives. For instance, reaction with amines or alcohols can lead to the formation of corresponding amino acids or alkoxy-substituted acids, respectively. vulcanchem.com
Furthermore, the carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The ester derivative, methyl 3-chloro-3-methylbutanoate, finds application in the fragrance and polymer industries. vulcanchem.com The dual reactivity of the molecule—at the chlorinated carbon and the carboxylic acid group—allows for sequential or one-pot transformations to construct intricate molecular architectures. The structural motif of 3-methylbutanoic acid itself is found in various natural products and biologically active compounds, and the introduction of a chlorine atom at the 3-position provides a handle for further chemical modification and diversification.
Overview of Research Trajectories Pertaining to this compound
Current research involving this compound is primarily focused on its application as a synthetic intermediate. While the compound itself is not as extensively studied as some other halogenated carboxylic acids, its potential is recognized in several areas. vulcanchem.com
One key research direction is its use in the synthesis of pharmaceutical and agrochemical compounds. vulcanchem.com The introduction of the this compound moiety can influence the biological activity and pharmacokinetic properties of a target molecule. Chlorinated organic compounds are integral to the development of many herbicides and pesticides. vulcanchem.com
Another area of investigation is the development of novel synthetic methodologies that utilize the unique reactivity of this scaffold. This includes exploring its role in stereoselective reactions and the synthesis of chiral molecules. Although this compound itself is achiral, its derivatives can possess stereocenters, making it a potential precursor for enantiomerically pure compounds.
Future research is expected to further elucidate the reaction mechanisms involving this compound, leading to more efficient and selective synthetic protocols. vulcanchem.com Additionally, there is potential for exploring its use in materials science, for example, as a monomer or additive in polymer synthesis. As synthetic methods evolve, the utility of specialized building blocks like this compound is likely to expand into new and innovative areas of chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| CAS Number | 60786-20-1 |
| Melting Point | 56-57 °C |
| Boiling Point (Predicted) | 200.1 ± 13.0 °C |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.99 ± 0.10 |
Data sourced from chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZQZSGWGRUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 3 Methylbutanoic Acid
Reactions Involving the Carboxyl Group of 3-Chloro-3-methylbutanoic Acid
The carboxyl group (-COOH) is a versatile functional group that undergoes a variety of classic organic reactions, including esterification, amidation, and conversion into more reactive acyl derivatives.
Esterification Reactions and Kinetic Studies
Esterification of this compound involves its reaction with an alcohol, typically in the presence of an acid catalyst, to form the corresponding ester. This reaction is a fundamental transformation for carboxylic acids. zsmu.edu.ua The reactivity of the carboxylic acid in esterification is enhanced by the electron-withdrawing effect of the chlorine atom. vulcanchem.com
While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on analogous compounds like monochloroacetic acid provides insight into the kinetics of such reactions. zsmu.edu.ua For instance, the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid has been studied, with reaction rate constants evaluated using a second-order kinetic model. zsmu.edu.ua Such studies typically involve monitoring the concentration of reactants or products over time using techniques like gas chromatography to determine the reaction's kinetic parameters. zsmu.edu.ua
Table 1: General Conditions for Esterification of Halogenated Carboxylic Acids
| Reactant A | Reactant B | Catalyst | General Outcome |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol) | Mineral Acid (e.g., H₂SO₄) | Formation of the corresponding methyl or ethyl ester |
This table presents generalized conditions based on established chemical principles and data from related compounds.
Amidation and Peptide Coupling Chemistry
The conversion of this compound to an amide occurs through its reaction with an amine. This transformation typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common methods involve the use of coupling reagents. In broader peptide chemistry, challenges in amide bond formation can arise, especially when using sterically hindered components, which can lead to low yields. nih.gov
The use of strong activation methods can enhance amide bond formation. nih.gov For the amidation of amino acids, various reagents have been developed to mediate the reaction effectively, sometimes without the need for protecting other functional groups. organic-chemistry.org For this compound, reaction with an amine in the presence of a suitable coupling agent would yield the corresponding N-substituted amide.
Anhydride (B1165640) and Acyl Halide Formation
To increase its reactivity, this compound can be converted into more reactive acyl derivatives such as acyl halides and anhydrides.
Acyl Halide Formation: The most common method for synthesizing an acyl chloride from a carboxylic acid is by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. pearson.com The reaction of 3-methylbutanoic acid with oxalyl chloride, for example, proceeds through a mixed acid anhydride intermediate. pearson.com This intermediate then undergoes nucleophilic acyl substitution by a chloride ion to yield the final acyl chloride product. A similar mechanism would apply to this compound.
Anhydride Formation: An acid anhydride can be formed from this compound, which would be named 3-chloro-3-methylbutanoic anhydride. This can be achieved through the dehydration of two molecules of the carboxylic acid or, more commonly, by reacting the carboxylic acid with a corresponding acyl chloride. The related compound, 3-methylbutanoic anhydride, is a known chemical. synthonix.comnih.gov
Reactions Involving the Geminal Chlorine Atom
The chlorine atom is attached to a tertiary carbon, which significantly influences the mechanisms of reactions at this site. This structural feature makes the compound susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)
The tertiary nature of the carbon atom bearing the chlorine in this compound favors nucleophilic substitution via an S(_N)1 mechanism. The S(_N)1 pathway involves a two-step process where the leaving group (chloride ion) departs first, forming a relatively stable tertiary carbocation intermediate. This carbocation is then attacked by a nucleophile. The steric hindrance around the tertiary carbon makes the concerted, single-step S(_N)2 pathway, which requires backside attack by the nucleophile, highly unfavorable. reddit.com The chlorine atom serves as a good leaving group, facilitating this process. reddit.com
Table 2: Comparison of S(_N)1 and S(_N)2 Pathways for this compound
| Mechanism | Favored by | Intermediate | Stereochemistry | Rate Determining Step |
|---|---|---|---|---|
| S(_N)1 | Tertiary substrate, polar protic solvents, weak nucleophiles | Tertiary carbocation | Racemization | Formation of the carbocation |
| S(_N)2 | Unhindered substrate, polar aprotic solvents, strong nucleophiles | None (transition state) | Inversion of configuration | Concerted attack and departure |
Elimination Reactions to Form Unsaturated Derivatives
When treated with a strong base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an alkene. askfilo.comdoubtnut.com In this process, the chlorine atom and a proton from an adjacent (beta) carbon are removed. Due to the structure of this compound, there are beta-hydrogens on the adjacent methylene (B1212753) group (C2).
The elimination reaction, particularly under E2 conditions with a strong, non-bulky base, is expected to follow Zaitsev's rule. However, in this specific molecule, there is only one position with beta-hydrogens that can participate in elimination, leading to the formation of 3-methylbut-2-enoic acid (or its carboxylate salt) as the primary unsaturated derivative. The study of elimination reactions in similar structures, such as 2-chloro-3-methylbutane, often results in the more substituted alkene as the major product. doubtnut.com
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom, transforming this compound into 3-methylbutanoic acid. The tertiary nature of the carbon-chlorine bond is a critical factor in determining the viable reaction mechanisms. Unlike primary halides, which readily undergo SN2 reactions, the steric bulk around the quaternary carbon in this compound makes an SN2 pathway highly unfavorable. libretexts.org Instead, reductive strategies that proceed through radical or carbocation intermediates are more effective.
Common strategies applicable to tertiary alkyl halides include:
Metal-Mediated Reductions: Reagents like zinc dust in the presence of an acid (e.g., acetic acid) can effectively reduce tertiary alkyl halides. This process often involves single electron transfer (SET) from the metal surface to the alkyl halide, leading to the formation of a radical anion that subsequently fragments to a carbon-centered radical and a chloride ion. The carbon radical then abstracts a hydrogen atom from the solvent or another proton source.
Hydride Reagents: While powerful hydride donors like lithium aluminum hydride (LAH) can reduce alkyl halides, the mechanism for tertiary halides is complex and can involve both ionic and radical pathways. The reactivity trend for these reagents often follows tertiary > secondary > primary, consistent with mechanisms that involve carbocation-like character or radical stability. organic-chemistry.org
Radical Dehalogenation: Classic radical chain reactions using reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) are effective for dehalogenating alkyl halides of all types, including tertiary ones. However, due to the toxicity of organotin compounds, alternative, more environmentally benign radical-based methods are now preferred. organic-chemistry.org
The choice of strategy depends on the desired reaction conditions and tolerance of other functional groups. For this compound, the carboxylic acid group must be considered, as it may react with highly basic or nucleophilic reagents.
| Reagent/Method | Typical Mechanism | Applicability to Tertiary Halides | Key Considerations |
|---|---|---|---|
| Zn/CH₃COOH | Single Electron Transfer (SET)/Radical | High | Acidic conditions may affect other functional groups. |
| LiAlH₄ (LAH) | Complex (SN1/Radical character) | High | Highly reactive; will also reduce the carboxylic acid. |
| Bu₃SnH/AIBN | Radical Chain Reaction | High | Toxic tin byproducts require careful removal. |
Reactivity of the Methyl and Alkyl Moieties
The primary route for functionalizing the quaternary carbon center is through nucleophilic substitution of the chlorine atom. Given the tertiary nature of the alkyl halide, this transformation predominantly occurs via the unimolecular nucleophilic substitution (SN1) mechanism. quora.com This pathway involves a two-step process:
Formation of a Carbocation: The carbon-chlorine bond ionizes without the assistance of a nucleophile, where the chlorine atom departs as a chloride ion. This is the slow, rate-determining step and results in the formation of a relatively stable tertiary carbocation intermediate. byjus.compressbooks.pub
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This attack can occur from either face of the carbocation, which is a key consideration if the carbon were chiral. byjus.com
A variety of nucleophiles can be used to introduce new functional groups at this position, such as water or alcohols to form alcohols or ethers, respectively. masterorganicchemistry.com However, a significant competing pathway is elimination (E1), where a proton is abstracted from an adjacent carbon, leading to the formation of an alkene. studysmarter.co.uk The choice of solvent and nucleophile strength can influence the ratio of substitution to elimination products.
Beyond the reactivity at the C-Cl bond, this compound possesses a carboxylic acid group that is amenable to a wide range of standard transformations. These modifications of the "side-chain" are generally independent of the alkyl halide moiety, provided that non-nucleophilic and non-strongly basic conditions are employed to avoid substitution or elimination at the tertiary center.
Key side-chain reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This is a reversible equilibrium-driven process.
Conversion to Acyl Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. pearson.com This derivative serves as a versatile intermediate for synthesizing esters, amides, and anhydrides.
Alpha-Halogenation: While the carbon bearing the chlorine is quaternary and has no alpha-hydrogens, the carbon adjacent to the carbonyl group (C2) does. Under specific conditions, such as the Hell-Volhard-Zelinsky (HVZ) reaction, this alpha-carbon can be halogenated, typically with Br₂ and catalytic PBr₃. ucalgary.cachemistrysteps.com This would lead to a di-halogenated product.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ catalyst | Ester (-COOR) |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |
| Amide Formation (from Acyl Chloride) | R₂NH | Amide (-CONR₂) |
| α-Bromination (HVZ Reaction) | Br₂, PBr₃ (cat.) | α-Bromo carboxylic acid |
Mechanistic Investigations of Key Transformations
Direct experimental characterization of the transition states for reactions involving this compound is not widely reported. However, they can be inferred from well-established mechanistic principles for analogous tertiary alkyl halides.
For the SN1 substitution reaction, the rate-determining step is the formation of the carbocation. The transition state for this step involves the stretching and breaking of the C-Cl bond. libretexts.org It is characterized by significant charge separation, with a partial positive charge (δ+) developing on the quaternary carbon and a partial negative charge (δ-) on the departing chlorine atom. pressbooks.publibretexts.org The geometry at the carbon center begins to flatten from tetrahedral towards the trigonal planar structure of the carbocation intermediate. The energy of this transition state is the primary determinant of the reaction rate. pressbooks.pub
Solvent choice has a profound impact on the reaction pathways of this compound, particularly for reactions involving the tertiary chloride.
For SN1 and E1 reactions, which proceed through an ionic carbocation intermediate, polar protic solvents are highly effective. libretexts.org These solvents, such as water, methanol, and ethanol, can stabilize both the developing carbocation and the departing chloride anion through hydrogen bonding and dipole-dipole interactions. youtube.com This solvation lowers the energy of the transition state for the ionization step, thereby increasing the reaction rate. libretexts.orguci.edu
In contrast, polar aprotic solvents (e.g., acetone, DMSO) are less effective at solvating anions and cannot hydrogen-bond to stabilize the leaving group. While they are polar, their inability to stabilize the transition state as effectively as protic solvents leads to significantly slower SN1/E1 reaction rates. libretexts.org For reactions where an SN2 pathway might be forced under specific conditions (though highly unlikely for this substrate), polar aprotic solvents would be preferred as they solvate the cation of a nucleophilic salt, leaving a "bare" and more reactive anion. libretexts.org
Catalytic Enhancement of Reactivity
The reactivity of this compound, particularly at the tertiary carbon atom bearing the chloro substituent, can be significantly influenced and enhanced through the use of various catalytic systems. These catalysts operate by different mechanisms to increase reaction rates and improve product yields in transformations such as nucleophilic substitution and elimination reactions. The primary catalytic strategies applicable to this substrate include Lewis acid catalysis and phase-transfer catalysis.
Due to the limited availability of specific research findings on the catalytic reactions of this compound in publicly accessible literature, the following sections will focus on the established principles of these catalytic methods and their direct applicability to enhancing the reactivity of this compound. While detailed, quantitative data tables for this specific molecule are not available, the described mechanisms are based on well-documented research on analogous tertiary alkyl halides and carboxylic acids.
Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can enhance the reactivity of this compound by interacting with the chlorine atom. This interaction polarizes the carbon-chlorine bond, making the chlorine a better leaving group and facilitating its departure. This, in turn, promotes the formation of a tertiary carbocation intermediate, which can then be attacked by a nucleophile.
The general mechanism for Lewis acid-catalyzed nucleophilic substitution at the tertiary carbon of this compound can be depicted as follows:
Activation of the Leaving Group: The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates with the chlorine atom of this compound. This coordination withdraws electron density from the chlorine, weakening the C-Cl bond.
Formation of a Carbocation: The weakened C-Cl bond breaks, leading to the formation of a relatively stable tertiary carbocation and a complex anion [L-Cl]⁻, where L is the Lewis acid.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbocation, forming a new carbon-nucleophile bond and yielding the substitution product.
Common Lewis acids that could be employed to enhance the reactivity of this compound include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of Lewis acid can influence the reaction rate and selectivity, with stronger Lewis acids generally leading to a greater rate enhancement.
This catalytic approach is particularly effective for reactions involving weak nucleophiles, where the uncatalyzed reaction would be exceedingly slow. For instance, in Friedel-Crafts type alkylations where an aromatic ring acts as the nucleophile, a Lewis acid catalyst is essential to facilitate the reaction.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for enhancing reaction rates between reactants that are located in different, immiscible phases (e.g., an organic phase and an aqueous phase). In the context of this compound, which is an organic molecule, PTC would be particularly useful for reactions with inorganic nucleophiles that are soluble in water but not in organic solvents.
The mechanism of phase-transfer catalysis in a typical nucleophilic substitution reaction involving this compound would proceed as follows:
Anion Exchange: The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), exchanges its counter-ion (X⁻) with the nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺Nu⁻).
Transfer to Organic Phase: This ion pair is soluble in the organic phase and transports the nucleophile from the aqueous phase to the organic phase where this compound is dissolved.
Nucleophilic Substitution: The "naked" nucleophile in the organic phase is highly reactive and readily attacks the electrophilic carbon of the C-Cl bond in this compound, leading to the substitution product and displacing the chloride ion.
Catalyst Regeneration: The catalyst cation (Q⁺) then transports the chloride ion back to the aqueous phase, where it can exchange for another nucleophile, thus completing the catalytic cycle.
This method effectively overcomes the insolubility barrier between the reactants, leading to a significant increase in the reaction rate. Common phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB), benzyltriethylammonium chloride (BTEAC), and various crown ethers. The efficiency of the catalyst can depend on the lipophilicity of the cation and the nature of the counter-ion.
PTC can be particularly advantageous for reactions such as esterification with inorganic carboxylates or substitution with cyanide or azide (B81097) ions, where the nucleophile is typically used as an aqueous solution or a solid salt.
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 3 Methylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule, revealing connectivity and spatial relationships.
The ¹H NMR spectrum of 3-Chloro-3-methylbutanoic acid is predicted to exhibit three distinct signals, corresponding to the different proton environments in the molecule. The integration of these signals would correspond to a 6:2:1 ratio.
The six protons of the two methyl groups (C4-H and C5-H) attached to the quaternary carbon (C3) are chemically equivalent due to free rotation around the C3-C4 and C3-C5 bonds. These protons are expected to appear as a sharp singlet in the spectrum, as they have no adjacent protons to couple with. Their chemical shift is predicted to be around 1.6 ppm . The proximity to the electron-withdrawing chlorine atom on the same carbon causes a downfield shift compared to typical methyl groups in alkanes.
The two protons of the methylene (B1212753) group (C2-H), situated between the carboxylic acid group and the chlorine-bearing quaternary carbon, are also chemically equivalent. They are expected to appear as a singlet, as there are no protons on the adjacent C3 atom for coupling. Due to the deshielding effects of both the adjacent carboxylic acid group and the gamma-chlorine atom, their resonance is predicted to be further downfield, at approximately 3.0 ppm .
The single, acidic proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm . The exact position can be influenced by factors such as solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₂ | ~1.6 | Singlet | 6H |
| -CH₂- | ~3.0 | Singlet | 2H |
| -COOH | ~10-13 | Broad Singlet | 1H |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of this compound. Four distinct carbon signals are expected.
The carbon of the carboxylic acid group (C1) is the most deshielded due to the two oxygen atoms and will appear at the lowest field, with a predicted chemical shift of approximately 175 ppm .
The quaternary carbon (C3) bonded to the chlorine atom and two methyl groups is also significantly deshielded by the electronegative chlorine. Its resonance is predicted to be around 70 ppm .
The methylene carbon (C2) is influenced by the adjacent carboxylic acid and the C3-Cl group, leading to a predicted chemical shift of about 50 ppm .
The two equivalent methyl carbons (C4 and C5) are the most shielded and will appear at the highest field, with a predicted chemical shift around 28 ppm .
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH (C1) | ~175 |
| -C(Cl)(CH₃)₂ (C3) | ~70 |
| -CH₂- (C2) | ~50 |
| -CH₃ (C4, C5) | ~28 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In the case of this compound, no cross-peaks are expected in the COSY spectrum. This is because all the proton signals (the methyl groups, the methylene group, and the carboxylic acid proton) are singlets and are not coupled to each other, being separated by a quaternary carbon or an oxygen atom. This lack of correlation is in itself a strong confirmation of the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net For this compound, the following correlations would be expected:
A cross-peak between the proton signal at ~1.6 ppm and the carbon signal at ~28 ppm, confirming the C4-H and C5-H bonds.
A cross-peak between the proton signal at ~3.0 ppm and the carbon signal at ~50 ppm, confirming the C2-H bond.
The carboxylic acid proton and the quaternary carbon would not show correlations in a standard HSQC experiment as they are not directly bonded to a carbon with attached protons and a proton respectively.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. researchgate.net For this compound, the following key HMBC correlations would be anticipated:
The methyl protons (~1.6 ppm) would show correlations to the quaternary carbon C3 (~70 ppm) and the methylene carbon C2 (~50 ppm).
The methylene protons (~3.0 ppm) would show correlations to the carboxylic carbon C1 (~175 ppm), the quaternary carbon C3 (~70 ppm), and the methyl carbons C4/C5 (~28 ppm).
The acidic proton (~10-13 ppm) would likely show a correlation to the carboxylic carbon C1 (~175 ppm).
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.
The molecular ion peak [M]⁺• would be expected at m/z 136 for the ³⁵Cl isotope and m/z 138 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio, which is characteristic for monochlorinated compounds. However, the molecular ion may be weak or absent due to the facile fragmentation of tertiary alkyl chlorides and carboxylic acids. 182.160.97whitman.edu
Common fragmentation pathways would include:
Loss of a chlorine radical (•Cl): This would lead to a prominent fragment ion at m/z 101. This is a common fragmentation for alkyl chlorides. youtube.com
Alpha-cleavage: Cleavage of the C2-C3 bond would be a favorable process. This could lead to the formation of a [CH₂COOH]⁺• fragment at m/z 60 or a [C(CH₃)₂Cl]⁺ fragment at m/z 77 (for ³⁵Cl).
Loss of a methyl radical (•CH₃): Loss of one of the methyl groups would result in a fragment ion at m/z 121 (for ³⁵Cl).
McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty-type rearrangement involving the carboxylic acid group is a possibility in some carboxylic acids, but would not be a primary pathway here. utexas.edu
Loss of the carboxylic acid group: Cleavage of the C1-C2 bond could result in the loss of •COOH (45 u) leading to a fragment at m/z 91 (for ³⁵Cl).
| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 136 | [C₅H₉³⁵ClO₂]⁺• | Molecular Ion |
| 121 | [C₄H₆³⁵ClO₂]⁺ | Loss of •CH₃ |
| 101 | [C₅H₉O₂]⁺ | Loss of •Cl |
| 77 | [C₃H₆³⁵Cl]⁺ | Alpha-cleavage (C2-C3) |
| 60 | [C₂H₄O₂]⁺• | Alpha-cleavage (C2-C3) |
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated or deprotonated molecules with minimal fragmentation. nih.gov This is particularly useful for determining the molecular weight of the compound with high accuracy.
For this compound, in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 137.0364 for the ³⁵Cl isotope. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 135.0218 for the ³⁵Cl isotope. mdpi.com
High-resolution mass spectrometry (HRMS) coupled with ESI can provide the accurate mass of these ions, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₉ClO₂. nih.gov For instance, the calculated exact mass for [C₅H₉³⁵ClO₂ + H]⁺ is 137.03639. An experimental measurement close to this value would provide strong evidence for the identity of the compound. Other common adducts in ESI-MS, such as the sodium adduct [M+Na]⁺ (m/z 159.0183), could also be observed. mdpi.com
| Adduct | Predicted m/z (for ³⁵Cl) | Ion Formula |
|---|---|---|
| [M+H]⁺ | 137.0364 | [C₅H₁₀³⁵ClO₂]⁺ |
| [M+Na]⁺ | 159.0183 | [C₅H₉³⁵ClNaO₂]⁺ |
| [M-H]⁻ | 135.0218 | [C₅H₈³⁵ClO₂]⁻ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds within a sample. For this compound, GC-MS serves as a critical tool for assessing sample purity and confirming its molecular identity. The analysis typically involves derivatization, such as esterification, to increase the compound's volatility for gas chromatography.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. google.com As the separated components elute from the column, they enter the mass spectrometer. The molecules are then ionized, commonly by electron ionization (EI), causing them to fragment into characteristic patterns. nist.gov The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint.
While a direct mass spectrum for this compound is not widely published, analysis of its predicted fragmentation patterns and data from closely related compounds can provide insight. For instance, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of the target molecule. uni.lu Furthermore, GC-MS analysis of related carboxylic acids often requires a derivatization step to convert the polar acid into a more volatile ester, a process that is also applicable here. researchgate.net
The mass spectrum of a similar compound, methyl 3-chlorobutanoate, shows significant peaks that can be useful for comparison when analyzing the methylated form of this compound. nih.gov
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu This table presents theoretically calculated CCS values.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 137.03639 | 124.2 |
| [M+Na]⁺ | 159.01833 | 132.8 |
| [M-H]⁻ | 135.02183 | 123.7 |
| [M+NH₄]⁺ | 154.06293 | 146.4 |
| [M+K]⁺ | 174.99227 | 130.9 |
| [M+H-H₂O]⁺ | 119.02637 | 121.9 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. ahievran.edu.tr For this compound, these methods are invaluable for confirming the presence of key structural features. spectrabase.com
Vibrational Analysis of Carboxyl and Carbon-Chlorine Stretches
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its carboxylic acid and chloroalkane moieties.
Carboxyl Group Vibrations: The carboxylic acid group gives rise to several distinct bands. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears as a very strong and sharp band in the IR spectrum. For carboxylic acids, this band is generally found in the region of 1700–1760 cm⁻¹. For a related compound, 2-chloro-3-methylbutanal, the C=O stretch is observed around 1720 cm⁻¹. The hydroxyl (O-H) stretch of the carboxyl group is also a key feature, appearing as a very broad band in the 2500–3300 cm⁻¹ region, a result of strong hydrogen bonding in the condensed phase.
Carbon-Chlorine Stretch: The carbon-chlorine (C-Cl) stretching vibration is typically found in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. Its exact position can be influenced by the substitution on the carbon atom. For the tertiary chloride in this compound, this band provides direct evidence of the chlorine substituent. In a similar molecule, 2-chloro-3-methylbutanal, the C-Cl stretch is noted at approximately 650 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data from analogous compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |
| Carboxyl O-H | Stretch | 2500 - 3300 (very broad) | IR |
| Carboxyl C=O | Stretch | 1700 - 1760 (strong, sharp) | IR, Raman |
| Carbon-Chlorine C-Cl | Stretch | 600 - 800 (moderate to weak) | IR, Raman |
Hydrogen Bonding Network Characterization in Condensed Phase
In the solid and liquid states, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular interaction, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, has a profound effect on the vibrational spectra.
The formation of this dimer is the primary reason for the characteristic broadness of the O-H stretching band observed in the IR spectrum. nist.gov This broad absorption band often obscures the C-H stretching vibrations in the same region. The hydrogen bonding also causes a shift in the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) carbonyl group. Analysis of the shape, position, and temperature dependence of these bands can provide insight into the strength and dynamics of the hydrogen-bonding network.
X-ray Crystallography of this compound Derivatives
While obtaining suitable single crystals of this compound itself can be challenging, the structural analysis of its derivatives via single-crystal X-ray diffraction provides definitive information on molecular conformation and intermolecular interactions in the solid state. This technique is considered the gold standard for structural elucidation.
Solid-State Molecular Conformation and Packing
Studies on complex derivatives, such as calixarenes functionalized with related chemical groups, show how molecular conformation can vary significantly between the solution and solid states. For example, one such derivative was found to adopt a symmetrical cone conformation in solution but a highly distorted cone conformation in the solid crystal. acs.org Another derivative was observed to exist in a distorted 1,2-alternate conformation in the solid state. acs.org These findings highlight the importance of solid-state analysis in understanding the preferred spatial arrangements that govern crystal formation.
Intermolecular Interactions and Crystal Engineering
The assembly of molecules into a crystalline solid is governed by a variety of non-covalent intermolecular forces. In derivatives of this compound, the carboxylic acid group is a primary driver of crystal packing through the formation of strong hydrogen bonds, often leading to the dimeric structures discussed previously. researchgate.net
Beyond hydrogen bonding, other interactions such as van der Waals forces are crucial for stabilizing the crystal structure. researchgate.net The chlorine atom can also participate in halogen bonding, a directional interaction with a nucleophilic atom that can be exploited in crystal engineering to guide the self-assembly of molecules into desired architectures. X-ray diffraction studies on the complexes of calixarene (B151959) ketone derivatives have shown how carbonyl oxygen atoms and other parts of the molecule can work in concert to encapsulate metal cations, demonstrating a sophisticated network of intermolecular forces. acs.org
Computational Chemistry and Theoretical Studies of 3 Chloro 3 Methylbutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable structures, energies, and a variety of molecular properties.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. For 3-chloro-3-methylbutanoic acid, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as orbital energies and charge distributions.
A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to model the system. The calculations would yield the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can offer insights into the molecule's kinetic stability and reactivity. The energy gap between the HOMO and LUMO is a critical parameter in predicting chemical reactivity.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative and would be determined by specific DFT calculations.)
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | [Value] | Hartrees |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a hierarchical route to achieving high accuracy. While more computationally demanding than DFT, they are crucial for benchmarking results and for systems where electron correlation is particularly important.
For this compound, MP2 or CCSD(T) calculations with a large basis set (e.g., aug-cc-pVTZ) could provide highly accurate energetic and geometric data. These high-level calculations are valuable for confirming the structures found with DFT and for obtaining precise reaction enthalpies or activation barriers for potential chemical transformations.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational space and behavior of the molecule over time, often including environmental effects.
This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple conformers (rotational isomers). A conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the corresponding energy using methods like DFT or semi-empirical approaches, is essential to identify the most stable conformers. The results can be visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum and low-energy local minima is crucial for understanding the molecule's predominant shapes.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water. These simulations can reveal how solvent molecules arrange around the carboxylic acid and chlorinated carbon centers, and how hydrogen bonding and other intermolecular forces influence the solute's conformation and dynamics. By running simulations of the molecule in a box of explicit solvent molecules, one can gain a dynamic picture of solvation, which is critical for understanding its properties and reactivity in solution.
Structure-Activity Relationship (SAR) and Reactivity Prediction
Computational methods are instrumental in predicting the reactivity and potential biological activity of molecules. For this compound, computational SAR studies would focus on how its structural features relate to its chemical behavior.
Key aspects for investigation include:
Acidic Properties : The acidity of the carboxylic acid group can be computationally predicted by calculating the pKa. This involves calculating the Gibbs free energy change for the deprotonation reaction, often using a thermodynamic cycle in conjunction with a continuum solvent model. The presence of the electron-withdrawing chlorine atom is expected to influence the acidity compared to 3-methylbutanoic acid.
Reactivity of the C-Cl Bond : The tertiary carbon to which the chlorine is attached is a potential site for nucleophilic substitution reactions (e.g., S_N1-type reactions), as it can form a relatively stable tertiary carbocation. Computational studies can model the reaction pathway, determine the activation energy for C-Cl bond cleavage, and assess the stability of the carbocation intermediate.
Electrostatic Potential Mapping : Mapping the calculated electrostatic potential onto the molecule's electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the acidic proton, the carbonyl oxygen, and the electrophilic carbon atom bonded to chlorine, providing a qualitative guide to its reactivity.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the theoretical investigation of potential chemical reactions involving this compound, helping to predict the most likely transformation pathways and the energetic barriers associated with them. While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical studies on structurally related compounds, such as other haloalkanoic acids and tertiary alkyl halides. researchgate.netrsc.orgijrpr.com
The reactivity of this compound is primarily dictated by the presence of the tertiary alkyl chloride and the carboxylic acid functional groups. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). rsc.orgijrpr.com
For this compound, the tertiary nature of the carbon atom bearing the chlorine atom suggests that an SN1 reaction mechanism would be favored in the presence of a weak nucleophile and a polar protic solvent. ijrpr.comscribd.com Computational studies can model the formation of the relatively stable tertiary carbocation intermediate that is characteristic of an SN1 pathway. Theoretical calculations can predict the geometry and energy of this carbocation, as well as the transition state leading to its formation.
Elimination reactions, particularly E1, are also plausible for tertiary alkyl halides like this compound, competing with SN1 reactions. ijrpr.comscribd.com Computational methods can be used to explore the potential energy surface for both substitution and elimination pathways, helping to determine which pathway is kinetically and thermodynamically favored under specific conditions. Factors such as the nature of the base and solvent can be computationally modeled to predict the product distribution. scribd.com
Furthermore, theoretical studies on the dehalogenation of haloalkanoic acids by enzymes have demonstrated the power of computational chemistry in understanding reaction mechanisms. researchgate.netresearchgate.netnih.govfrontiersin.org For instance, studies on 2-haloacid dehalogenases have used quantum mechanics/molecular mechanics (QM/MM) calculations to elucidate the role of active site residues and the nature of the transition states in the carbon-halogen bond cleavage. nih.gov Similar computational approaches could be applied to predict the enzymatic or microbial degradation pathways of this compound.
A theoretical study on the decomposition of the structurally similar 3-chloropivalic acid using MP2/6-31G** level of theory identified a concerted and highly synchronous molecular mechanism for its fragmentation into isobutene, hydrogen chloride, and carbon dioxide. researchgate.net The analysis of bond orders and NBO charges in that study suggested that the polarization of the C-Cl bond is the driving force for the reaction. researchgate.net Such computational insights are invaluable for predicting the thermal stability and degradation products of this compound.
Interactive Table: Computationally Predicted Reaction Parameters for Related Haloalkanoic Acids.
| Compound/Reaction | Computational Method | Key Finding | Reference |
| Dehalogenation of (S)-(-)-2-chloropropionate | Isotope Effects & Theoretical Modeling | Chlorine kinetic isotope effect of 1.0105 ± 0.0001 suggests a specific transition state geometry. | researchgate.net |
| Dehalogenation of (R)-(+)-2-chloropropionate | Isotope Effects & Theoretical Modeling | Chlorine kinetic isotope effect of 1.0082 ± 0.0005 indicates a different rate-limiting step compared to the (S)-enantiomer. | researchgate.net |
| Decomposition of 3-Chloropivalic Acid | MP2/6-31G** | The process is a concerted and highly synchronous fragmentation. The polarization of the C-Cl bond is the driving force. | researchgate.net |
| Reactivity of alkyl halides over alumina (B75360) nanoclusters | DFT | Elimination (E2) is kinetically controlled over substitution (SN2) at room temperature. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. analis.com.my While no specific QSAR models for derivatives of this compound are readily available, the principles of QSAR can be applied to design and predict the activity of its novel derivatives.
A QSAR study involves the following key steps:
Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., antifungal, antibacterial, or enzymatic inhibition) would be experimentally determined. analis.com.mymdpi.com
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. analis.com.my
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. analis.com.my
For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. mdpi.com In a CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated and used as descriptors. The resulting contour maps can provide a visual representation of which regions of the molecule are important for activity, guiding the design of new, more potent derivatives. A study on longifolene-derived diphenyl ether carboxylic acid compounds successfully used CoMFA to establish a 3D-QSAR model with good predictive ability for their antifungal activity. mdpi.com
The insights gained from a QSAR model for this compound derivatives could be invaluable in various applications. For example, in medicinal chemistry, it could accelerate the discovery of new drug candidates by predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. In environmental science, QSAR models could predict the toxicity or biodegradability of its derivatives.
Interactive Table: Example of Descriptors Used in QSAR Studies.
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Distribution of electrons, polarity, and reactivity of the molecule. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule, which can influence receptor binding. |
| Hydrophobic | LogP (Partition Coefficient) | The molecule's affinity for nonpolar environments, affecting its transport and distribution. |
| Topological | Connectivity Indices, Shape Indices | The branching and overall shape of the molecule. |
By applying these computational and theoretical approaches, a deeper understanding of the chemical behavior of this compound and the potential of its derivatives can be achieved, paving the way for targeted applications and further research.
Applications of 3 Chloro 3 Methylbutanoic Acid in Advanced Organic Synthesis
Building Block in the Synthesis of Pharmacologically Active Molecules
The structural attributes of 3-chloro-3-methylbutanoic acid make it a useful precursor in the field of medicinal chemistry. The chlorine atom serves as a handle for further functionalization, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. vulcanchem.com
This compound serves as a foundational component in the synthesis of potential therapeutic agents. vulcanchem.com The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. vulcanchem.com This adaptability makes it a key intermediate for creating libraries of compounds for biological screening. For instance, its derivatives are explored for their potential in developing new drugs targeting a range of diseases. smolecule.com While specific examples of marketed drugs derived directly from this acid are not extensively documented, its role as a building block in drug discovery is noted, particularly for creating prodrugs or bioactive molecules that require targeted delivery mechanisms. vulcanchem.com
While this compound is a versatile synthetic building block, its specific incorporation into the total synthesis of complex natural product scaffolds is not widely detailed in publicly available research. The synthesis of natural products often relies on chiral building blocks to achieve the desired stereochemistry. guidechem.comchemimpex.com Although related chiral chloro acids, such as (S)-2-chloro-3-methylbutyric acid, are utilized in asymmetric synthesis, the direct application of this compound in this context is less common. guidechem.com
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
The unique properties of chlorinated carboxylic acids are leveraged in the development of agrochemicals and materials science. The presence of both chlorine and methyl groups in this compound may enhance the lipid solubility of resulting agrochemical agents, potentially improving their bioavailability and efficacy. vulcanchem.com
Chlorinated carboxylic acids are pivotal in the synthesis of various herbicides and pesticides. vulcanchem.com The parent compound, 3-methylbutanoic acid (also known as isovaleric acid), has demonstrated antifungal activity against plant pathogens like Colletotrichum gloeosporioides. mdpi.com This inherent biological activity in the carbon skeleton suggests that derivatives such as this compound could be effective precursors for new crop protection agents. The development of agrochemicals from natural products and their synthetic equivalents is a key area of research for achieving food security. researchgate.net Volatile organic compounds from bacteria, including 3-methylbutanoic acid, have been identified as having plant-protective properties. oup.com
Table 1: Potential Applications of this compound and its Derivatives
| Field of Application | Specific Use | Rationale |
| Pharmacology | Precursor for therapeutic agents | The reactive chlorine and carboxylic acid groups allow for the synthesis of diverse molecular structures for drug discovery. vulcanchem.com |
| Agrochemicals | Intermediate for herbicides and pesticides | The chlorinated carboxylic acid structure is a common feature in agrochemicals. vulcanchem.com The parent molecule shows antifungal properties. mdpi.com |
| Materials Science | Monomer for specialty polymers | Ester derivatives can be used in the polymer and fragrance industries. vulcanchem.com |
In the realm of materials science, this compound and its derivatives have potential applications. Specifically, its ester derivative, methyl 3-chloro-3-methylbutanoate, is utilized in the polymer industry. vulcanchem.com Carboxylic acids and their esters are common monomers for the synthesis of polyesters and other polymers. The presence of a chlorine atom could also impart specific properties, such as flame retardancy or altered chemical resistance, to the resulting polymeric materials.
Environmental and Biological Fate of 3 Chloro 3 Methylbutanoic Acid
Environmental Degradation Pathways
The breakdown of 3-Chloro-3-methylbutanoic acid in the environment is anticipated to occur through various abiotic mechanisms. These pathways are crucial in determining the compound's persistence and potential for accumulation in different environmental compartments.
Photolytic Degradation Mechanisms
Direct photolysis of this compound is not expected to be a significant degradation pathway due to the absence of chromophores that absorb light in the environmentally relevant spectrum. However, indirect photolytic degradation, mediated by photochemically produced reactive species, is a plausible route. In sunlit surface waters, dissolved organic matter can act as a photosensitizer, leading to the formation of hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH). nih.govchemrxiv.org
Studies on other short-chain chlorinated paraffins have shown that these reactive species can effectively degrade chlorinated compounds. nih.govchemrxiv.orgresearchgate.net Hydrated electrons are particularly effective in degrading highly chlorinated compounds, with degradation rate constants being on a similar order of magnitude as well-known chlorinated pesticides. nih.govchemrxiv.org The reaction with hydroxyl radicals also contributes to degradation, with second-order rate constants that can be similar to or higher than those for hydrated electrons, depending on the degree of chlorination. nih.govchemrxiv.org For this compound, it is hypothesized that these radicals could abstract a hydrogen atom or lead to a dehalogenation reaction, initiating its breakdown into smaller, less harmful molecules.
Table 1: Photodegradation of Related Chlorinated Compounds
| Compound Class | Reactive Species | Key Findings |
|---|---|---|
| Short-Chain Chlorinated Paraffins (SCCPs) | Hydrated electrons (e⁻(aq)), Hydroxyl radicals (•OH) | Degradation is facilitated by dissolved organic matter in sunlit waters. Higher chlorine content generally leads to higher reaction rates with e⁻(aq) and lower rates with •OH. nih.govchemrxiv.org |
Chemical Hydrolysis in Aqueous Media
Chemical hydrolysis is another potential abiotic degradation pathway for this compound in aqueous environments. The rate and mechanism of hydrolysis are dependent on factors such as pH, temperature, and the presence of catalysts. The hydrolysis of carboxylic acid derivatives, in general, can be catalyzed by either acid or base. youtube.com
In the case of this compound, the carbon-chlorine bond at a tertiary carbon atom is sterically hindered, which might influence the hydrolysis rate. However, tertiary alkyl halides can undergo solvolysis reactions, including hydrolysis, via an SN1 mechanism, which involves the formation of a carbocation intermediate. The stability of the tertiary carbocation formed from this compound would favor this pathway. The hydrolysis reaction would result in the substitution of the chlorine atom with a hydroxyl group, yielding 3-hydroxy-3-methylbutanoic acid.
Microbial Transformation and Bioremediation Studies
Microorganisms play a critical role in the breakdown of a wide array of organic compounds, including halogenated ones. The potential for microbial transformation of this compound is a key aspect of its environmental fate and a potential avenue for bioremediation strategies.
Bacterial Metabolism and Bioconversion
Bacteria have evolved diverse enzymatic machinery to degrade chlorinated aliphatic compounds. nih.gov A common and crucial step in the bacterial metabolism of such compounds is hydrolytic dehalogenation, where a dehalogenase enzyme catalyzes the cleavage of the carbon-halogen bond, replacing the halogen with a hydroxyl group. nih.gov
For instance, studies on the degradation of β-chlorinated aliphatic acids, such as 3-chloropropionate, by Bacillus species have shown that the initial step is a hydrolytic dehalogenation to form 3-hydroxypropionic acid. nih.gov This is followed by oxidation of the hydroxyl group. nih.gov It is plausible that bacteria capable of degrading other chlorinated alkanoic acids could also metabolize this compound through a similar pathway. The initial step would likely involve a dehalogenase to produce 3-hydroxy-3-methylbutanoic acid. This intermediate could then be further metabolized through pathways like beta-oxidation. nih.gov The degree of branching in the alkyl side chain can affect the rate of microbial degradation. nih.govresearchgate.net
Table 2: Bacterial Degradation of Related Chlorinated Aliphatic Acids
| Bacterial Strain | Substrate | Key Metabolic Step |
|---|---|---|
| Bacillus sp. CGMCC no. 4196 | 3-chloropropionate | Hydrolytic dehalogenation to 3-hydroxypropionic acid. nih.gov |
Fungal Transformation Pathways
Fungi, particularly filamentous fungi, are also known to metabolize a variety of xenobiotic compounds, including chlorinated alkanes. nih.govnih.gov Some fungi can utilize chlorinated alkanes as their sole source of carbon and energy. nih.govnih.gov The metabolic pathways often involve the incorporation of chlorine into fatty acids. nih.govnih.gov For example, Cunninghamella elegans and Penicillium zonatum have been shown to assimilate 1-chlorohexadecane (B1210310) and 1-chlorooctadecane. nih.govnih.gov
While direct studies on the fungal transformation of this compound are lacking, it is conceivable that certain fungal species possess the enzymatic capability to dehalogenate and further metabolize this compound. Fungi are known to produce a variety of halogenating and dehalogenating enzymes. frontiersin.orgmdpi.com The initial step could involve a dehalogenase, similar to bacteria, or other oxidative enzymes that could lead to the cleavage of the carbon-chlorine bond.
Role in Pollutant Degradation and Environmental Remediation Strategies
The microbial degradation pathways of chlorinated compounds form the basis for bioremediation strategies aimed at cleaning up contaminated environments. epa.govclu-in.org Enhanced in situ bioremediation, which involves stimulating indigenous microbial populations by adding electron donors and nutrients, is a common approach for treating groundwater contaminated with chlorinated aliphatic hydrocarbons. clu-in.orgnih.gov
Given the potential for bacterial and fungal degradation of this compound, bioremediation could be a viable strategy for sites contaminated with this compound. The effectiveness of such a strategy would depend on the presence of microorganisms with the appropriate degradative enzymes and the optimization of environmental conditions to support their growth and activity. The transformation of this compound to non-toxic metabolites by microorganisms could be a key process in the natural attenuation and engineered remediation of contaminated soil and groundwater. epa.govnih.gov
In Silico Prediction of Metabolic Fate
The metabolic fate of this compound can be predicted using various in silico computational models. These software tools utilize extensive databases of known metabolic reactions and enzyme capabilities to forecast the biotransformation of a given chemical structure. nih.gov For this compound, predictions would center on the primary functional groups present: a tertiary alkyl chloride and a carboxylic acid. The predicted metabolic pathways would likely involve Phase I hydrolysis and Phase II conjugation reactions.
Phase I metabolism is anticipated to proceed via hydrolysis of the carbon-chlorine bond. This reaction would replace the chlorine atom with a hydroxyl group, a common detoxification pathway for halogenated organic compounds. This biotransformation would result in the formation of 3-hydroxy-3-methylbutanoic acid. The enzymatic process for such a dehalogenation reaction can be catalyzed by dehalogenases. researchgate.net
Following Phase I metabolism, or acting on the parent compound directly, Phase II conjugation reactions are predicted to occur at the carboxylic acid group. This is a major pathway for increasing the water solubility of xenobiotics to facilitate their excretion. The primary conjugating agents for carboxylic acids are glucuronic acid (via UDP-glucuronosyltransferases) and amino acids such as glycine (B1666218) or glutamine (via acyl-CoA synthetases and acyl-CoA-amino acid N-acyltransferases). This would lead to the formation of an acyl glucuronide or an amino acid conjugate of this compound or its hydroxylated metabolite.
The table below summarizes the predicted metabolic fate of this compound based on computational predictions.
Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Enzyme Class (Predicted) | Reactant | Predicted Metabolite |
|---|---|---|---|
| Phase I: Hydrolysis | Dehalogenase | This compound | 3-hydroxy-3-methylbutanoic acid |
| Phase II: Glucuronidation | UDP-glucuronosyltransferase | This compound | This compound acyl glucuronide |
| Phase II: Glucuronidation | UDP-glucuronosyltransferase | 3-hydroxy-3-methylbutanoic acid | 3-hydroxy-3-methylbutanoic acid acyl glucuronide |
| Phase II: Amino Acid Conjugation | Acyl-CoA synthetase, N-acyltransferase | This compound | N-(3-chloro-3-methylbutanoyl)glycine |
| Phase II: Amino Acid Conjugation | Acyl-CoA synthetase, N-acyltransferase | 3-hydroxy-3-methylbutanoic acid | N-(3-hydroxy-3-methylbutanoyl)glycine |
Future Directions and Emerging Research Avenues for 3 Chloro 3 Methylbutanoic Acid
Development of Novel Sustainable Synthetic Routes
The traditional synthesis of chlorinated carboxylic acids often involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which raise environmental concerns. vulcanchem.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.
Key Research Thrusts:
Biocatalysis: The use of enzymes, such as halogenases, offers a highly selective and environmentally benign alternative for the chlorination of organic substrates. Future investigations could focus on identifying or engineering enzymes capable of regioselectively chlorinating 3-methylbutanoic acid at the tertiary carbon. This approach would operate under mild conditions, typically in aqueous media, significantly reducing the environmental footprint.
Catalytic Chlorination: The development of novel catalysts, including metal-organic frameworks (MOFs) and supported metal nanoparticles, for direct C-H chlorination is a promising area. Research could target the design of a catalyst that selectively activates the tertiary C-H bond of 3-methylbutanoic acid for chlorination using a safer chlorine source, such as N-chlorosuccinimde.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation. Developing a flow-based synthesis for 3-Chloro-3-methylbutanoic acid could lead to higher yields, improved purity, and a more sustainable manufacturing process.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Traditional Chlorination | Established methods, readily available reagents. | Use of hazardous reagents, formation of stoichiometric waste. | Not a primary focus for sustainable routes. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be challenging, lower space-time yields. | Enzyme discovery and engineering, process optimization. |
| Catalytic Chlorination | Potential for high efficiency and selectivity, catalyst recyclability. | Catalyst development can be complex and expensive, potential for metal leaching. | Design of highly active and selective catalysts, use of benign chlorine sources. |
| Flow Chemistry | Improved safety and control, scalability, potential for automation. | Higher initial investment, potential for clogging with solid byproducts. | Reactor design, optimization of reaction parameters in a flow system. |
Exploration of Undiscovered Reactivity Profiles
The presence of a tertiary chloride and a carboxylic acid group on a compact carbon skeleton suggests a rich and largely unexplored reactivity profile for this compound.
Potential Areas of Investigation:
Nucleophilic Substitution Reactions: While the tertiary chloride is sterically hindered, its reactivity towards a range of nucleophiles under various conditions (e.g., phase-transfer catalysis, microwave irradiation) is yet to be systematically studied. Such reactions could lead to a diverse library of 3-substituted-3-methylbutanoic acid derivatives with potential applications in medicinal chemistry and materials science.
Elimination Reactions: The potential for dehydrochlorination to form isomeric unsaturated butanoic acid derivatives warrants investigation. The regioselectivity of this elimination could be controlled by the choice of base and reaction conditions, providing access to valuable synthetic intermediates.
Radical Reactions: The tertiary C-Cl bond could be a precursor for radical generation. Photoredox catalysis could be employed to generate a tertiary radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Decarboxylative Functionalization: The carboxylic acid group can be a handle for decarboxylative cross-coupling reactions. acs.org Future research could explore the use of photoredox or transition-metal catalysis to achieve decarboxylative chlorination, arylation, or alkylation at the C3 position.
Advanced Spectroscopic and Spectrometric Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is crucial for its future development. Advanced analytical techniques can provide deeper insights.
Spectroscopic and Spectrometric Data:
| Technique | Expected Observations and Research Directions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the methylene (B1212753) protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). pressbooks.puborgchemboulder.comlibretexts.orglibretexts.org Advanced 2D NMR techniques like HSQC and HMBC would be crucial to unambiguously assign all proton and carbon signals. Future studies could involve solid-state NMR to investigate the crystal structure and intermolecular interactions. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer) are characteristic. pressbooks.puborgchemboulder.comlibretexts.orglibretexts.org Future research could utilize techniques like vibrational circular dichroism (VCD) to study the chiroptical properties of enantiomerically pure samples. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, confirming the presence of a single chlorine atom. miamioh.edu Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45). libretexts.org High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule. |
Integration with Machine Learning and Artificial Intelligence for Property and Reactivity Prediction
Future Applications for this compound:
Property Prediction: ML models, trained on large datasets of chemical structures and their corresponding properties, could be used to predict various physicochemical and biological properties of this compound and its derivatives. This would accelerate the screening of potential candidates for specific applications without the need for extensive experimental work.
Reactivity Prediction: AI algorithms can be trained to predict the products and yields of chemical reactions. For this compound, this could involve predicting the outcomes of nucleophilic substitution or elimination reactions under different conditions, thus guiding experimental design.
De Novo Design: Generative AI models could be employed to design novel derivatives of this compound with desired properties. For instance, a model could be tasked with generating structures that are predicted to have high binding affinity to a specific biological target.
Table 2: Potential AI/ML Applications in the Study of this compound
| Application | AI/ML Approach | Potential Outcome |
| Solubility Prediction | Quantitative Structure-Property Relationship (QSPR) models | Rapid estimation of solubility in various solvents, aiding in process development. |
| Toxicity Prediction | Classification models trained on toxicological data | Early-stage assessment of potential hazards of new derivatives. |
| Reaction Outcome Prediction | Graph neural networks or transformer-based models | Prediction of major and minor products for unexplored reactions, optimizing synthetic routes. |
| Novel Derivative Generation | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | Design of new molecules with optimized properties for pharmaceutical or agrochemical applications. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-chloro-3-methylbutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves chlorination of 3-methylbutanoic acid using chlorine gas or a chlorinating agent (e.g., SOCl₂) under controlled conditions. Catalysts like FeCl₃ (ferric chloride) may enhance reaction efficiency by stabilizing intermediates. Solvent choice (e.g., anhydrous dichloromethane) and temperature (40–60°C) are critical to minimize side reactions such as oxidation or over-chlorination. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. In H NMR, the tertiary chlorine substituent on the β-carbon (C3) deshields neighboring protons, producing distinct splitting patterns (e.g., a singlet for the C3 methyl group). C NMR will show a carbonyl carbon (~170–175 ppm) and a chlorine-adjacent quaternary carbon (~55–60 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (C₅H₉ClO₂, exact mass 136.03 g/mol) .
Advanced Research Questions
Q. What experimental strategies mitigate instability issues of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound’s β-chloro substituent makes it prone to hydrolysis under alkaline conditions. To stabilize:
- Storage : Use airtight, moisture-free containers at –20°C.
- Reaction Buffers : Maintain pH <7 in aqueous systems (e.g., phosphate buffer pH 6.5).
- Thermal Stability : Avoid temperatures >80°C; differential scanning calorimetry (DSC) can identify decomposition thresholds. Degradation products (e.g., 3-methylbutanoic acid) should be monitored via HPLC with UV detection at 210 nm .
Q. How does steric hindrance from the 3-methyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bulky 3-methyl group adjacent to the chlorine atom reduces accessibility for nucleophiles (e.g., OH⁻ or amines), slowing Sₙ2 mechanisms. Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify rate constants. Computational modeling (DFT) further elucidates steric and electronic effects on transition states. Competing elimination pathways (E2) may dominate under strongly basic conditions, forming α,β-unsaturated carboxylic acids .
Q. What analytical approaches resolve contradictions in purity assessments of this compound across different laboratories?
- Methodological Answer : Discrepancies often arise from residual solvents or chlorinated byproducts. Harmonize protocols using:
- Titration : Standardize acid-base titration with phenolphthalein.
- Chromatography : Compare retention times against a certified reference material (CRM) via GC-MS or LC-MS.
- Elemental Analysis : Validate %C, %H, and %Cl to confirm stoichiometry. Interlaboratory validation using ISO/IEC 17025-accredited methods reduces variability .
Q. How can researchers design kinetic studies to evaluate the compound’s degradation in environmental or biological matrices?
- Methodological Answer : Simulate matrix conditions (e.g., serum or soil extracts) and use:
- Sampling Intervals : Collect aliquots at t=0, 24, 48, and 72 hours.
- Analytical Controls : Spike deuterated internal standards (e.g., d₃-3-chloro-3-methylbutanoic acid) to correct for matrix effects.
- Degradation Modeling : Apply first-order kinetics () to calculate half-life. Activation energy () is derived from Arrhenius plots across temperatures (25–45°C) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
